molecular formula C17H12FN3O3 B10901670 methyl 4-[(E)-{2-[(4-cyano-2-fluorophenyl)carbonyl]hydrazinylidene}methyl]benzoate

methyl 4-[(E)-{2-[(4-cyano-2-fluorophenyl)carbonyl]hydrazinylidene}methyl]benzoate

Cat. No.: B10901670
M. Wt: 325.29 g/mol
InChI Key: XVVVFLSOQJBZOD-KEBDBYFISA-N
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Description

Methyl 4-{[(E)-2-(4-cyano-2-fluorobenzoyl)hydrazono]methyl}benzoate is a complex organic compound with a molecular formula of C18H12FN3O3. This compound is characterized by the presence of a cyano group, a fluorine atom, and a hydrazone linkage, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-{[(E)-2-(4-cyano-2-fluorobenzoyl)hydrazono]methyl}benzoate typically involves the reaction of 4-cyano-2-fluorobenzoyl hydrazine with methyl 4-formylbenzoate under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid, to facilitate the formation of the hydrazone linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-{[(E)-2-(4-cyano-2-fluorobenzoyl)hydrazono]methyl}benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Formation of oxides and carboxylic acids.

    Reduction: Formation of amines and alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 4-{[(E)-2-(4-cyano-2-fluorobenzoyl)hydrazono]methyl}benzoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism of action of methyl 4-{[(E)-2-(4-cyano-2-fluorobenzoyl)hydrazono]methyl}benzoate involves its interaction with specific molecular targets. The cyano and fluorine groups play a crucial role in its binding affinity and specificity towards these targets. The hydrazone linkage allows for the formation of stable complexes with various biomolecules, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-cyanobenzoate
  • Methyl 4-{(Z)-[(4-cyano-2-fluorobenzoyl)hydrazono]methyl}benzoate
  • Methyl 4-{[(E)-2-(4-cyano-2-fluorobenzoyl)hydrazono]methyl}phenoxyacetate

Uniqueness

Methyl 4-{[(E)-2-(4-cyano-2-fluorobenzoyl)hydrazono]methyl}benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C17H12FN3O3

Molecular Weight

325.29 g/mol

IUPAC Name

methyl 4-[(E)-[(4-cyano-2-fluorobenzoyl)hydrazinylidene]methyl]benzoate

InChI

InChI=1S/C17H12FN3O3/c1-24-17(23)13-5-2-11(3-6-13)10-20-21-16(22)14-7-4-12(9-19)8-15(14)18/h2-8,10H,1H3,(H,21,22)/b20-10+

InChI Key

XVVVFLSOQJBZOD-KEBDBYFISA-N

Isomeric SMILES

COC(=O)C1=CC=C(C=C1)/C=N/NC(=O)C2=C(C=C(C=C2)C#N)F

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C=NNC(=O)C2=C(C=C(C=C2)C#N)F

Origin of Product

United States

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